molecular formula C15H19N3O B4747026 N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No. B4747026
M. Wt: 257.33 g/mol
InChI Key: ZLONABFHJRXVFS-UHFFFAOYSA-N
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Description

N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. TAK-242 has been shown to block TLR4 signaling and reduce inflammation, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

TAK-242 works by blocking the N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling pathway, which is activated by various stimuli such as lipopolysaccharides (LPS) and leads to the production of pro-inflammatory cytokines. N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling involves several proteins, including myeloid differentiation factor 2 (MD-2) and cluster of differentiation 14 (CD14), which bind to LPS and activate N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide. TAK-242 binds to a different site on MD-2 and prevents the binding of LPS, thereby blocking N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling and reducing inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the suppression of cancer cell growth and metastasis. TAK-242 has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-242 is its specificity for N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling, which allows for targeted inhibition of inflammation without affecting other immune functions. TAK-242 also has good bioavailability and can be administered orally or intravenously. However, TAK-242 has some limitations, including its relatively low potency compared to other N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide inhibitors and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on TAK-242, including the development of more potent N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide inhibitors, the investigation of TAK-242's effects on other immune functions, and the exploration of TAK-242's potential for combination therapy with other drugs. TAK-242's neuroprotective effects also warrant further investigation for its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

TAK-242 has been extensively studied for its potential applications in various fields, including immunology, oncology, and infectious diseases. In immunology, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases such as sepsis, arthritis, and colitis. In oncology, TAK-242 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In infectious diseases, TAK-242 has been shown to inhibit the replication of viruses such as influenza and hepatitis C virus.

properties

IUPAC Name

N,3,4-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-5-6-14(7-12(11)2)15(19)17(3)9-13-8-16-18(4)10-13/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLONABFHJRXVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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